![molecular formula C7H4Cl2N2S B1310623 2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine CAS No. 76872-23-6](/img/structure/B1310623.png)

2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine is a thieno[2,3-d]pyrimidine derivative, which is a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science. These compounds often exhibit interesting chemical and physical properties, and some derivatives have been explored for their fluorescent characteristics and as intermediates in the synthesis of small molecule drugs .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives can involve multiple steps, including cyclization, chlorination, and nucleophilic substitution reactions. For instance, the synthesis of related compounds has been achieved through methods such as the condensation of precursor molecules followed by reactions with secondary amines , or by starting with different starting materials like methyl 3-aminothiophene-2-carboxylate and urea, followed by a series of reactions including cyclization and substitution to obtain the desired product . These methods often require optimization to improve yields and may involve the use of microwave-assisted protocols or other modern synthetic techniques .

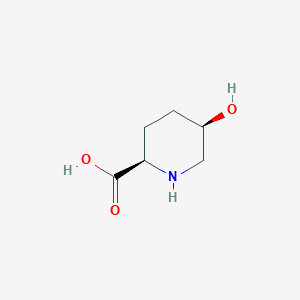

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by a planar six-membered ring system, which can exhibit significant double-bond character within the ring. The substituents on the ring can vary, leading to different physical and chemical properties. X-ray crystallography has been used to determine the structures of similar compounds, revealing details such as bond lengths, angles, and the spatial arrangement of different groups attached to the core structure .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can participate in various chemical reactions, including nucleophilic substitutions and interactions with nucleophiles like amines. These reactions can lead to highly functionalized pyrimidines with diverse substituents, which can significantly alter the compound's reactivity and potential applications . Additionally, some derivatives have been shown to interact with biological molecules like DNA, suggesting possible biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure and substituents. For example, some derivatives display intense fluorescence, which can be tuned by changing the substituents on the core structure . The solvent polarity can also affect the absorption spectra and fluorescence characteristics of these compounds. Furthermore, the presence of functional groups like chloro or methylthio can impact the compound's reactivity and interactions with other molecules . The antimicrobial activity of certain derivatives has been studied, showing that they can be more active than reference drugs against specific strains of bacteria and fungi .

Scientific Research Applications

Application in Medicinal Chemistry

- Specific Scientific Field: Medicinal Chemistry

- Summary of the Application: Pyrimidines, including “2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine”, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Methods of Application or Experimental Procedures: Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Synthesis of PI3K Inhibitor

- Specific Scientific Field: Medicinal Chemistry

- Summary of the Application: “2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine” is used in the synthesis of PI3K inhibitors . PI3K inhibitors are a class of medication that function by inhibiting the phosphoinositide 3-kinases (PI3Ks), which are part of the cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

- Results or Outcomes: The outcome of this application is the production of PI3K inhibitors, which have potential therapeutic applications in treating cancer .

Synthesis of New Pyrimidine Derivatives

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: “2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine” can be used in the regioselective synthesis of new pyrimidine derivatives . These derivatives can have various applications in medicinal chemistry, including as potential therapeutic agents.

- Methods of Application or Experimental Procedures: The synthesis involves a series of chemical reactions, including column chromatography . The specific methods would depend on the specific pyrimidine derivative being synthesized.

- Results or Outcomes: The outcome of this application is the production of new pyrimidine derivatives . The specific properties and potential applications of these derivatives would depend on their exact chemical structure.

Safety And Hazards

properties

IUPAC Name |

2,4-dichloro-6-methylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c1-3-2-4-5(8)10-7(9)11-6(4)12-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGNDWIMNVJZJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N=C(N=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine | |

CAS RN |

76872-23-6 |

Source

|

| Record name | 76872-23-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)